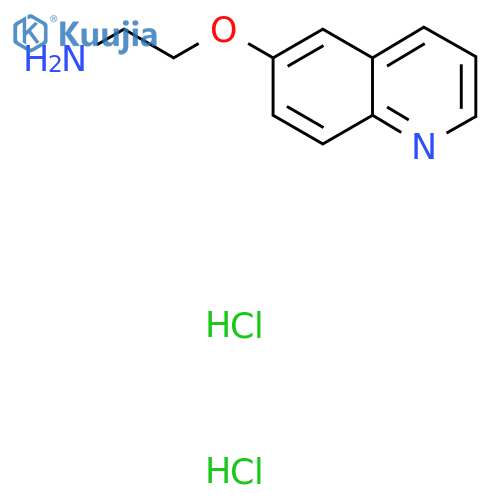Cas no 2098131-34-9 (6-(2-Aminoethoxy)quinoline dihydrochloride)

2098131-34-9 structure
商品名:6-(2-Aminoethoxy)quinoline dihydrochloride
CAS番号:2098131-34-9
MF:C11H14Cl2N2O
メガワット:261.147660732269
CID:4776118
6-(2-Aminoethoxy)quinoline dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-(2-aminoethoxy)quinoline dihydrochloride
- 2-quinolin-6-yloxyethanamine;dihydrochloride
- 6-(2-Aminoethoxy)quinoline dihydrochloride
-
- インチ: 1S/C11H12N2O.2ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;;/h1-4,6,8H,5,7,12H2;2*1H
- InChIKey: BIFGVFABLKMMKB-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O(CCN)C1C=CC2C(=CC=CN=2)C=1
計算された属性
- せいみつぶんしりょう: 260.0483185 g/mol
- どういたいしつりょう: 260.0483185 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1
- ぶんしりょう: 261.14
6-(2-Aminoethoxy)quinoline dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2197-0205-5g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 5g |
$861.0 | 2023-09-06 | |
| Life Chemicals | F2197-0205-10g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 10g |
$1205.0 | 2023-09-06 | |
| Life Chemicals | F2197-0205-0.25g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 0.25g |
$258.0 | 2023-09-06 | |
| Life Chemicals | F2197-0205-1g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 1g |
$287.0 | 2023-09-06 | |
| TRC | A268416-1g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 1g |
$ 410.00 | 2022-06-08 | ||
| TRC | A268416-100mg |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 100mg |
$ 70.00 | 2022-06-08 | ||
| Life Chemicals | F2197-0205-0.5g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 0.5g |
$272.0 | 2023-09-06 | |
| Life Chemicals | F2197-0205-2.5g |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 95%+ | 2.5g |
$574.0 | 2023-09-06 | |
| TRC | A268416-500mg |
6-(2-aminoethoxy)quinoline dihydrochloride |
2098131-34-9 | 500mg |
$ 275.00 | 2022-06-08 |
6-(2-Aminoethoxy)quinoline dihydrochloride 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
2098131-34-9 (6-(2-Aminoethoxy)quinoline dihydrochloride) 関連製品
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
